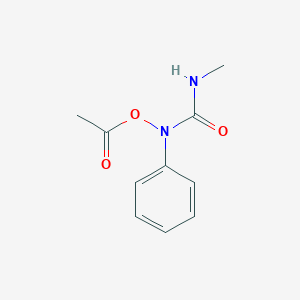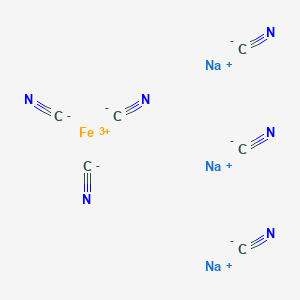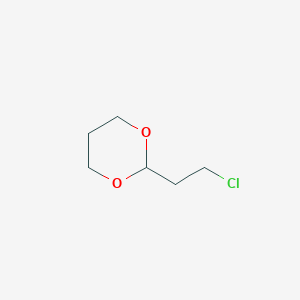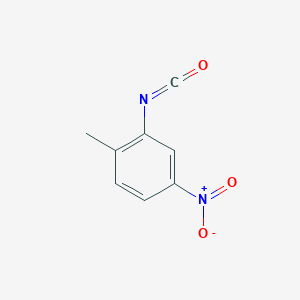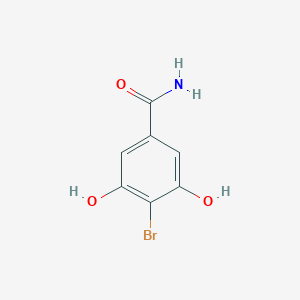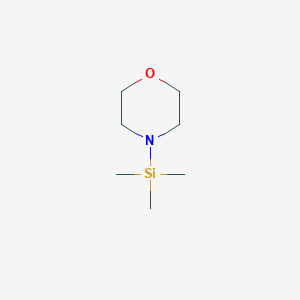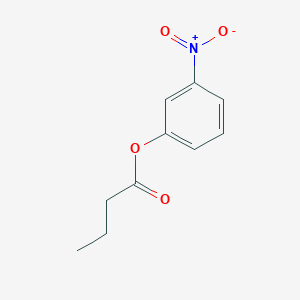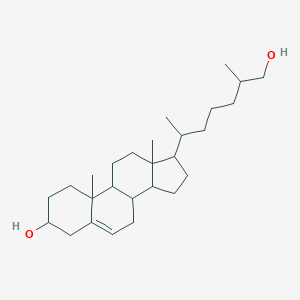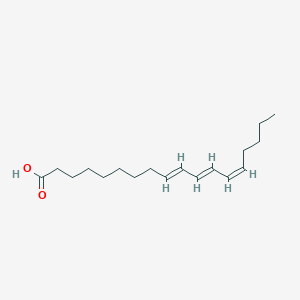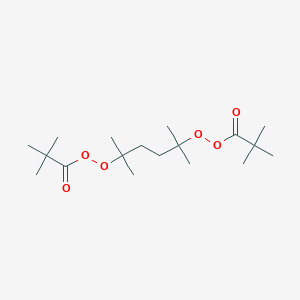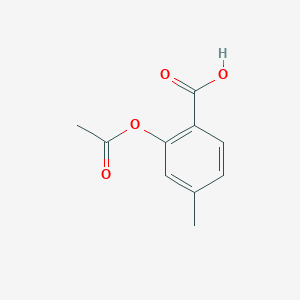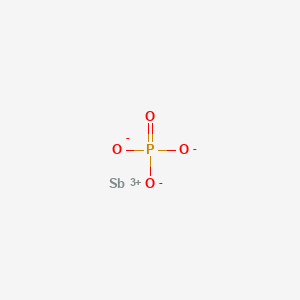
Antimony(3+) phosphate
Vue d'ensemble
Description
Antimony(3+) phosphate, also known as antimony orthophosphate or antimonous phosphate, is a chemical compound with the formula SbPO₄. It consists of antimony in the +3 oxidation state and phosphate ions. This compound is known for its unique layered structure, where antimony atoms are bonded to oxygen atoms, forming a squarish pyramid with antimony at the apex .
Méthodes De Préparation
Antimony(3+) phosphate can be synthesized through several methods:
Reaction of Antimonous Oxide with Phosphoric Acid: This method involves soaking antimonous oxide (Sb₂O₃) in pure phosphoric acid (H₃PO₄), filtering the solid, and heating it to 600°C. The reaction is as follows[ \text{Sb}_2\text{O}_3 + 2\text{H}_3\text{PO}_4 \rightarrow 2\text{SbPO}_4 + 3\text{H}_2\text{O} ]
Heating a Water Solution of Phosphoric Acid with Antimonous Oxide: This method involves heating a water solution of phosphoric acid with antimonous oxide at about 120°C.
Analyse Des Réactions Chimiques
Antimony(3+) phosphate undergoes various chemical reactions, including:
Oxidation: Antimony(3+) can be oxidized to antimony(5+) in the presence of strong oxidizing agents.
Reduction: Antimony(3+) can be reduced to metallic antimony using reducing agents.
Substitution: this compound can undergo substitution reactions where the phosphate group is replaced by other anions or ligands.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Antimony(3+) phosphate has several scientific research applications:
Chemistry: It is used in the synthesis of various antimony compounds and as a catalyst in certain chemical reactions.
Biology: It has been studied for its potential use in biological systems, particularly in the context of phosphate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in the production of flame retardants, ceramics, and glass. .
Mécanisme D'action
The mechanism of action of antimony(3+) phosphate involves its interaction with phosphate ions and other molecules. In biological systems, it can influence phosphate metabolism and enhance the bioavailability of phosphorus. The molecular targets and pathways involved include phosphate transporters and enzymes responsible for phosphate metabolism .
Comparaison Avec Des Composés Similaires
Antimony(3+) phosphate can be compared with other similar compounds, such as:
Bismuth Phosphate (BiPO₄): Bismuth phosphate has a different structure and bonding compared to this compound. Bismuth associates with five or eight phosphate groups, whereas antimony forms a squarish pyramid structure.
Arsenic Phosphate (AsPO₄): Arsenic phosphate has similar chemical properties but differs in its toxicity and environmental impact.
Phosphates of Other Metalloids: Compounds like silicon phosphate and germanium phosphate have different chemical and physical properties due to the differences in the central metalloid atom .
This compound is unique due to its specific structure, bonding, and the presence of antimony in the +3 oxidation state, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
antimony(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.Sb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQKNTIOWITBBA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4PSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619107 | |
| Record name | Antimony(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-46-3 | |
| Record name | Antimony(3+) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


